10,10'-Dichloro-9,9'-bianthracene
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Overview
Description
10,10’-Dichloro-9,9’-bianthracene is an organic compound with the molecular formula C28H16Cl2 It is a derivative of bianthracene, where two chlorine atoms are substituted at the 10th position of each anthracene unit
Preparation Methods
The synthesis of 10,10’-Dichloro-9,9’-bianthracene typically involves the chlorination of 9,9’-bianthracene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 10th position of each anthracene unit.
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
10,10’-Dichloro-9,9’-bianthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of 10,10’-Dichloro-9,9’-bianthracene can lead to the formation of dihydro derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 10,10’-dimethoxy-9,9’-bianthracene.
Scientific Research Applications
10,10’-Dichloro-9,9’-bianthracene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biological Studies: Although less common, derivatives of 10,10’-Dichloro-9,9’-bianthracene are sometimes explored for their biological activity and potential medicinal applications.
Mechanism of Action
The mechanism by which 10,10’-Dichloro-9,9’-bianthracene exerts its effects is primarily related to its ability to participate in electron transfer reactions. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
In materials science, the compound’s ability to form well-ordered monolayers on metal surfaces is crucial for the bottom-up synthesis of graphene nanoribbons . The molecular arrangement and subsequent polymerization are key steps in achieving long and oriented graphene nanoribbons.
Comparison with Similar Compounds
10,10’-Dichloro-9,9’-bianthracene can be compared with other halogenated bianthracenes, such as 10,10’-dibromo-9,9’-bianthracene and 10,10’-diiodo-9,9’-bianthracene. These compounds share similar structural features but differ in their reactivity and applications:
10,10’-Dibromo-9,9’-bianthracene: This compound is often used in the synthesis of graphene nanoribbons due to its higher reactivity compared to the dichloro derivative.
10,10’-Diiodo-9,9’-bianthracene: The diiodo derivative is less commonly used but can be employed in specific synthetic applications where iodine’s larger atomic size and reactivity are advantageous.
The uniqueness of 10,10’-Dichloro-9,9’-bianthracene lies in its balance of reactivity and stability, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
169890-45-3 |
---|---|
Molecular Formula |
C28H16Cl2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
9-chloro-10-(10-chloroanthracen-9-yl)anthracene |
InChI |
InChI=1S/C28H16Cl2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |
InChI Key |
ZINWDOZZIPAYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |
Origin of Product |
United States |
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